![molecular formula C12H10Cl2N2O4 B2445775 5-((3,4-Dichlorophenyl)diazenyl)-2,2-dimethyl-1,3-dioxane-4,6-dione CAS No. 1024861-10-6](/img/structure/B2445775.png)
5-((3,4-Dichlorophenyl)diazenyl)-2,2-dimethyl-1,3-dioxane-4,6-dione
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Overview
Description
The compound “5-((3,4-Dichlorophenyl)diazenyl)-2,2-dimethyl-1,3-dioxane-4,6-dione” is a complex organic molecule. It contains a 1,3-dioxane ring, which is a type of acetal, a functional group that features an oxygen atom bonded to two carbon atoms . The molecule also contains a diazenyl group attached to a dichlorophenyl group, suggesting potential applications in dye chemistry .
Molecular Structure Analysis
The molecular structure of this compound would likely show the 1,3-dioxane ring and the dichlorophenyl ring in different planes due to the sp2 hybridization of the nitrogen atom in the diazenyl group .Scientific Research Applications
1. Crystallography and Molecular Structure Analysis 5-((3,4-Dichlorophenyl)diazenyl)-2,2-dimethyl-1,3-dioxane-4,6-dione and related compounds have been the subject of detailed crystallographic studies. Such studies reveal insights into their molecular structures, intermolecular interactions, and supramolecular arrangements. For instance, certain derivatives crystallize in specific space groups and exhibit unique molecular conformations and arrangements, such as tetramers and dimers formed through weak C-H...O hydrogen bonds. These structural details are critical for understanding the molecular characteristics and potential applications of these compounds in various scientific fields (Low et al., 2002) (Dey et al., 2015).
2. Material Chemistry and Ligand Formation The compound and its derivatives serve as valuable materials in forming complexes with various metal ions like Co (II), Ni(II), and Cd(II). Studies focus on preparing these complexes, analyzing their structures, and understanding their spectroscopic and conductivity properties. Such applications are critical for developing new materials with specific electronic, magnetic, or catalytic properties (Hussen et al., 2013).
3. Organic Synthesis and Chemical Reactions Various reactions involving 5-((3,4-Dichlorophenyl)diazenyl)-2,2-dimethyl-1,3-dioxane-4,6-dione have been studied to synthesize novel organic compounds. These reactions include Knoevenagel condensation, reactions with N-Heterocyclic Carbene Boranes, and the formation of mono- and bis-hydrazonyl derivatives. Such studies are instrumental in expanding the arsenal of synthetic organic chemistry and finding new pathways for chemical synthesis (Dai et al., 2018).
4. Potential Biological Applications Although your requirement was to exclude drug usage and dosage, it's worth mentioning that some derivatives of the compound have been investigated for their DPPH radical scavenging activity, cytotoxicity against specific cancer cell lines, and other biological properties. These studies are crucial for understanding the biological relevance and potential therapeutic applications of these compounds (Kumar et al., 2014).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
5-[(3,4-dichlorophenyl)diazenyl]-2,2-dimethyl-1,3-dioxane-4,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10Cl2N2O4/c1-12(2)19-10(17)9(11(18)20-12)16-15-6-3-4-7(13)8(14)5-6/h3-5,9H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVWGTZFUGNEEBK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC(=O)C(C(=O)O1)N=NC2=CC(=C(C=C2)Cl)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10Cl2N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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